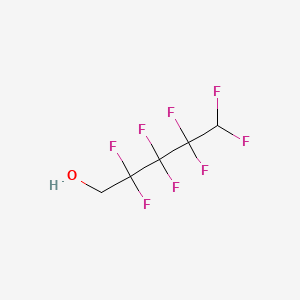

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Übersicht

Beschreibung

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol with the molecular formula C5H4F8O and a molecular weight of 232.07 g/mol . This compound is characterized by the presence of eight fluorine atoms, making it highly fluorinated. It is used in various scientific and industrial applications due to its unique chemical properties, such as high thermal stability and low surface energy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol can be synthesized through the fluorination of 1-pentanol using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically involves the substitution of hydrogen atoms with fluorine atoms in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alcohol group to an alkane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alkanes.

Substitution Products: Halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Nanotechnology

Cosurfactant in Nanocrystal Synthesis

OFPO is primarily utilized as a cosurfactant in the synthesis of various nanocrystals. Its role is crucial in stabilizing the formation of silver (Ag) and silver iodide (AgI) nanocrystals. The unique fluorinated structure of OFPO enhances the stability and size control of the resulting nanocrystals.

- Silver Nanocrystals : OFPO aids in synthesizing silver nanocrystals with specific optical properties.

- Silver Iodide Nanocrystals : It is also effective in producing AgI nanocrystals that exhibit characteristic surface plasmon resonance absorption at around 330 nm .

Environmental Studies

Impact on Perfluoroalkyl Substances (PFAS) Research

As a member of the perfluoroalkyl substances (PFAS) family, OFPO is studied for its environmental impact and behavior. Research indicates that it can affect soil and water systems due to its persistence and bioaccumulation potential.

- Toxicological Studies : Studies have shown that exposure to OFPO can lead to various toxic effects in wildlife and humans, including developmental and liver toxicity .

- Ecotoxicity Assessments : Evaluations have been conducted on its effects on root elongation in plants, demonstrating potential ecological risks associated with PFAS .

Material Science

Fluorinated Coatings and Surface Treatments

OFPO is employed in developing fluorinated coatings that provide resistance to water, oil, and stains. These properties make it suitable for applications in textiles, cookware, and other consumer products.

- Surface Treatments : Its use in coatings enhances durability and performance against environmental factors.

- Firefighting Foams : OFPO is also included in formulations for aqueous film-forming foams (AFFF), which are critical for firefighting applications due to their effectiveness against flammable liquid fires .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Nanocrystal Synthesis | Use of OFPO as a cosurfactant | Enhanced stability and optical properties of silver nanocrystals were observed. |

| Ecotoxicity Assessment | Impact on plant growth | Significant inhibition of root elongation was noted upon exposure to OFPO. |

| Fluorinated Coatings Development | Surface treatment applications | Coatings formulated with OFPO exhibited superior resistance to water and oil stains compared to non-fluorinated alternatives. |

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to participate in these interactions, making it effective in various chemical processes . The pathways involved include the formation of stable complexes with metal ions and other reactive species .

Vergleich Mit ähnlichen Verbindungen

- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol

- 2,2,3,3,4,4,4-Heptafluoro-1-butanol

- 1H,1H,2H,2H-Perfluoro-1-octanol

Uniqueness: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other fluorinated alcohols, it offers a balance of hydrophobicity and reactivity, making it suitable for specialized applications in nanotechnology and materials science .

Biologische Aktivität

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS No. 355-80-6) is a fluorinated alcohol characterized by its unique structure featuring eight fluorine atoms. This compound has garnered attention due to its distinct physical and chemical properties, which have implications in various fields including toxicology, environmental science, and materials science. This article delves into the biological activity of this compound, exploring its toxicological profiles, potential applications in drug delivery systems, and its interactions with biological systems.

- Molecular Formula : C₅H₄F₈O

- Molecular Weight : 232.07 g/mol

- Boiling Point : 141–142 °C

- Melting Point : < –50 °C

- Density : 1.667 g/mL

Toxicological Profile

Research indicates that this compound exhibits several toxic effects:

- Inhalation Toxicity : Studies on rats have shown that exposure can lead to symptoms such as general anesthesia and muscle weakness at lethal concentrations. It is classified as a skin and eye irritant and has neurotoxic effects that may result in acute solvent syndrome .

- Aquatic Toxicity : As a member of the perfluoroalkyl substances (PFAS), the compound has been studied for its bioaccumulation potential in aquatic organisms. Research shows varying levels of toxicity across different species; for instance:

The biological activity of this compound is attributed to its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances binding affinity to specific proteins and enzymes. This can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes critical for metabolic processes.

- Modulation of Receptor Functions : It may alter receptor activity affecting various signaling pathways.

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study assessed the toxicity of various PFAS compounds including this compound in marine organisms. Results indicated significant embryotoxic effects at low concentrations:

- Embryotoxicity : The compound exhibited malformations in the skeletal system of embryos from marine species when exposed to increasing concentrations .

Case Study 2: Drug Delivery Systems

Research has explored the use of this compound as a potential agent in drug delivery systems due to its unique properties:

- Enhanced Solubility : Its fluorinated structure provides improved solubility for hydrophobic drugs.

- Biocompatibility : Studies suggest potential biocompatibility which could facilitate its use in medical applications .

Applications

The unique properties of this compound lend themselves to various applications:

- Nanotechnology : Used as a cosurfactant in synthesizing nanocrystals.

- Materials Science : Employed in producing high-performance materials such as fluoropolymers and surfactants .

Summary Table of Biological Activity

| Biological Activity | Observations |

|---|---|

| Inhalation Toxicity | General anesthesia and muscle weakness at lethal concentrations |

| Skin/Eye Irritation | Classified as an irritant |

| Aquatic Toxicity | Significant embryotoxic effects observed in marine organisms |

| Drug Delivery Potential | Enhanced solubility and potential biocompatibility |

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGSKHLZINSXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059879 | |

| Record name | 1H,1H,5H-Perfluoropentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

355-80-6 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 355-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,5H-Perfluoropentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,4,4,5,5-OCTAFLUORO-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D05K8EJX15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: F-pentanol acts as a co-surfactant, enhancing the solubility of primary surfactants like sodium bis(2-ethylhexyl)sulfosuccinate (AOT) and dodecyltrimethylammonium bromide (DTAB) in scCO2. This increased solubility allows for the formation of reverse micelles, tiny water droplets dispersed within the scCO2, which can be utilized for various applications. [, , ]

ANone: The molecular formula of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is C5H4F8O, and its molecular weight is 236.07 g/mol.

A: Adding F-pentanol generally lowers the cloud point of these microemulsions. The extent of this effect depends on the specific organic solvent used and appears to be related to the solvent's solubility parameter. []

A: Studies have shown that these microemulsions exhibit good stability over a significant temperature and pressure range. Research indicates stability between 308.34 K to 368.25 K and 14.06 MPa to 63.41 MPa. []

A: Yes, F-pentanol has been successfully used as a co-surfactant in the synthesis of various nanomaterials within water-in-scCO2 microemulsions. Examples include the synthesis of Ag2S quantum dots [], Ag and AgI quantum dots [], and Pt nanoparticles for catalytic applications. []

A: Yes, researchers have investigated the use of F-AOT in scCO2 for electroplating nickel onto copper substrates. This method aims to create a more environmentally friendly electroplating process. [, , , ]

ANone: Utilizing scCO2 with F-pentanol and surfactants like F-AOT offers several potential advantages over conventional electroplating techniques:

- Improved plating quality: Research suggests that scCO2 electroplating can result in plated surfaces with fewer defects like pinholes and pits. []

A: Yes, F-pentanol can be used as a surface modifier to alter the wettability of materials. For instance, it has been successfully employed to create superhydrophobic surfaces on titanate hierarchical microspheres [] and Indonesian bamboo timber. []

A: Yes, several studies have investigated the liquid-liquid equilibrium of ternary systems containing F-pentanol, ethanol/methanol, and water at different temperatures. These studies provide valuable information for understanding the phase behavior and separation factors of these systems, which is crucial for various applications, including extraction and purification processes. [, ]

A: Yes, research has been conducted on the isobaric vapor-liquid equilibrium of binary mixtures containing F-pentanol and 2,2,3,3-tetrafluoro-1-propanol (TFP) at different pressures. The data obtained from these studies, validated for thermodynamic consistency, contribute to a deeper understanding of the system's behavior under varying pressure conditions, which is important for separation processes and designing industrial applications. []

A: Yes, fluorine-containing poly[bis-(this compound)1.6 (4-hydroxybutaneoxy)0.4 phosphazene] (OFHBP) has been synthesized and utilized as a cross-linker in the preparation of novel polyurethanes (PUPFs). These PUPFs exhibited improved properties such as decreased glass transition temperature, enhanced elongation at break, and reduced surface energy compared to conventional polyurethanes. []

A: F-pentanol acts as an effective extracting solvent in SDME. Due to its properties, it can extract water-soluble compounds by continuously contacting a droplet with a sample solution within a rotating spiral extraction cell. []

A: The rotating spiral extraction cell facilitates continuous contact between the F-pentanol droplet and the sample solution, enhancing the extraction efficiency of water-soluble compounds. []

A: F-pentanol exhibits high enrichment factors for target analytes in SDME. It can achieve significant preconcentration, enabling the detection of trace-level analytes. Furthermore, the use of a fluorinated solvent like F-pentanol in SDME often leads to better separation and detection of analytes compared to traditional extraction solvents. []

A: Research has shown that treating the emissive layer/cathode interface of polymer OLEDs with F-pentanol can significantly enhance device efficiency. This improvement is attributed to the large dipole moment of F-pentanol, which effectively lowers the electron injection barrier. []

A: Studies suggest that F-pentanol treatment leads to a more pronounced improvement in OLED efficiency compared to ethanol treatment. This is likely due to F-pentanol's superior electron trap passivation capabilities, stemming from its unique chemical structure and properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.